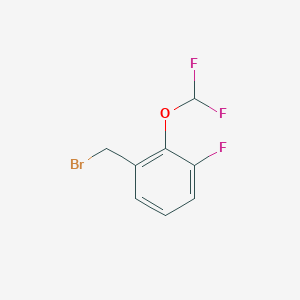

1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene

Description

1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene is a halogenated aromatic compound featuring a bromomethyl group at position 1, a difluoromethoxy group at position 2, and a fluorine atom at position 2. This trifunctionalized benzene derivative is of significant interest in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which modulate reactivity in nucleophilic substitution and cross-coupling reactions.

Properties

IUPAC Name |

1-(bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-4-5-2-1-3-6(10)7(5)13-8(11)12/h1-3,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIYOQRCBSDZOEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OC(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromomethylation reactions, where a benzene derivative is treated with bromomethyl reagents under controlled conditions . The difluoromethoxy group can be introduced using trifluoromethyl triflate as a source .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: The aromatic ring can engage in coupling reactions, forming more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the bromomethyl group under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the bromomethyl group.

Reduction: Reducing agents such as lithium aluminum hydride can reduce the bromomethyl group to a methyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions can modify the bromomethyl group to other functional groups.

Scientific Research Applications

Synthetic Chemistry

1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene serves as a critical building block in the synthesis of more complex organic molecules. It is widely utilized in:

- Pharmaceutical Development : As an intermediate in the synthesis of various pharmaceuticals, contributing to the development of new therapeutic agents.

- Agrochemical Synthesis : In the creation of crop protection agents, enhancing agricultural productivity.

Medicinal Chemistry

The compound exhibits potential biological activities due to its unique structure, which allows for interactions with biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions. This property is particularly relevant in cancer research where enzyme inhibition can lead to reduced tumor growth .

- Receptor Modulation : The compound can act as an agonist or antagonist at certain receptors, influencing signaling pathways critical for various physiological processes.

Materials Science

In materials science, 1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene is used to produce advanced materials with desirable properties:

- Thermal Stability : Enhances the thermal stability of polymers and resins.

- Chemical Resistance : Improves resistance to chemical degradation, making it suitable for harsh environments.

Analytical Chemistry

The compound is employed as a standard in analytical techniques such as chromatography and mass spectrometry. Its distinct properties allow for accurate analysis of complex mixtures in both environmental and clinical samples .

Case Study 1: Development of NLRP3 Inhibitors

Recent studies have explored the use of 1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene as a scaffold for developing selective NLRP3 inhibitors. The binding interactions were confirmed through thermal shift assays, indicating its potential in treating inflammatory diseases by modulating immune responses .

Case Study 2: Synthetic Pathways for Fluorinated Compounds

Research has demonstrated that this compound can be utilized in novel synthetic pathways to create fluorinated derivatives that exhibit improved bioavailability and reduced toxicity. These derivatives are valuable in medicinal chemistry, particularly for drug development aimed at enhancing therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophilic site, facilitating reactions with nucleophiles. The difluoromethoxy and fluorine groups can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Specific Comparisons

1-(Bromomethyl)-3-fluorobenzene

- Structure : Bromomethyl (position 1), fluorine (position 3).

- Key Differences : Lacks the difluoromethoxy group at position 2.

- Applications : Used in the synthesis of lapatinib via nucleophilic substitution to form ether linkages .

- Reactivity : The absence of the difluoromethoxy group reduces steric hindrance and electronic effects, making it more reactive in certain alkylation reactions compared to the target compound .

1-(1-Bromoethyl)-2-(difluoromethoxy)benzene

- Structure : Bromoethyl (position 1), difluoromethoxy (position 2).

- Key Differences : Bromoethyl instead of bromomethyl; lacks fluorine at position 3.

- Implications: The ethyl chain increases molecular weight and may reduce volatility.

1-(Bromomethyl)-2,4-difluorobenzene

- Structure : Bromomethyl (position 1), fluorine (positions 2 and 4).

- Key Differences : Difluorinated at positions 2 and 4 instead of difluoromethoxy at position 2 and fluorine at 3.

- Reactivity : The electron-withdrawing fluorine atoms enhance electrophilicity at the bromomethyl site, favoring faster substitution reactions compared to the target compound .

Electronic and Steric Effects

- Difluoromethoxy (OCF2) vs. Methoxy (OCH3) :

- Fluorine at Position 3: Enhances para-directed reactivity in cross-coupling reactions compared to non-fluorinated analogs .

Biological Activity

1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene, with the CAS number 1261776-41-3, is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromomethyl group and two fluorine atoms attached to a benzene ring, which may influence its reactivity and interaction with biological targets. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell membrane integrity or inhibiting critical enzymatic pathways .

Anticancer Activity

Fluorinated derivatives have been extensively studied for their anticancer potential. Similar compounds have demonstrated the ability to inhibit glycolysis in cancer cells, particularly in aggressive types such as glioblastoma multiforme (GBM). The mechanism involves the modulation of hexokinase activity, leading to reduced energy production in cancer cells .

The mechanisms through which 1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with cancer metabolism.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Induction : Similar fluorinated compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancerous cells .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of fluorinated derivatives. For instance:

- A study on halogenated 2-deoxy-D-glucose analogs demonstrated enhanced cytotoxic effects against GBM cells under hypoxic conditions. These findings suggest that modifications at the C-2 position can significantly improve the pharmacokinetic properties of related compounds .

- Another investigation into the neuroprotective effects of certain fluorinated compounds revealed their potential in modulating neurotransmitter levels and providing protective effects against oxidative stress in animal models .

Data Table: Comparative Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene | Moderate | High | Enzyme inhibition, ROS generation |

| Halogenated 2-DG Analog | High | Very High | Hexokinase inhibition |

| GM-90432 (Fluorinated Oxadiazol) | Low | Moderate | Neuroprotection via neurotransmitter modulation |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Bromomethyl)-2-(difluoromethoxy)-3-fluorobenzene in a laboratory setting?

The compound can be synthesized via nucleophilic substitution using anhydrous potassium carbonate and acetonitrile under reflux conditions. For example, 1-(bromomethyl)-2-(difluoromethoxy)benzene was synthesized by reacting precursors with 1-(bromomethyl)-3-fluorobenzene in the presence of K₂CO₃ and acetonitrile, yielding 65% after purification . Similar methodologies can be adapted for the target compound by substituting appropriate fluorinated precursors.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Key techniques include:

- ¹H-NMR : To confirm substituent positions and bromomethyl integration (e.g., δ 5.14 ppm for -CH₂Br in related compounds) .

- GC-MS/HPLC : For purity assessment, especially when custom synthesis yields >95% purity .

- Melting point/Boiling point : Cross-referencing with literature values (e.g., analogs like 4-(difluoromethoxy)benzyl bromide have documented physical properties) .

Q. What are the stability considerations for handling the bromomethyl group during storage?

The bromomethyl group is moisture-sensitive. Storage under inert gas (argon/nitrogen) at -20°C in amber vials is recommended. Contamination risks, such as hydrolysis to hydroxymethyl derivatives, necessitate strict anhydrous conditions .

Advanced Research Questions

Q. How do electronic effects of difluoromethoxy and fluorine substituents influence the bromomethyl group's reactivity?

The electron-withdrawing nature of -OCF₂ and -F groups increases the electrophilicity of the adjacent bromomethyl carbon, enhancing its susceptibility to nucleophilic attack. Steric hindrance from the difluoromethoxy group may slow reactions in crowded environments, requiring polar aprotic solvents (e.g., DMF) to improve kinetics .

Q. What strategies mitigate competing side reactions in multi-step syntheses using this compound?

- Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups).

- Low-Temperature Conditions : Minimize undesired eliminations (e.g., -78°C for Grignard reactions) .

- Catalytic Optimization : Use Pd-catalyzed cross-couplings to direct reactivity toward desired bonds .

Q. How can this compound serve as a building block in medicinal chemistry?

Its bromomethyl group enables functionalization for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.